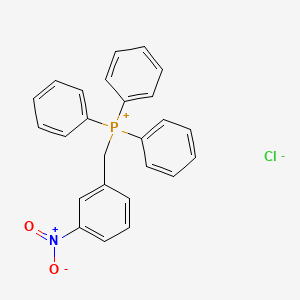

(3-Nitrobenzyl)triphenylphosphoniuM chloride

Descripción general

Descripción

Chemical Reactions Analysis

- Photopolymerization : This compound has been explored as a polymeric photoinitiator for cationic photopolymerization reactions. It facilitates the polymerization of epoxide monomers (e.g., cyclohexene oxide) and vinyl monomers (e.g., N-vinyl carbazole and p-methyl styrene) under UV light exposure .

- Acid Isomerization : When reacted with nonpolymerizable epoxide compounds (e.g., trans-stilbene oxide), it can lead to the formation of diphenyl acetaldehyde .

Aplicaciones Científicas De Investigación

Antimicrobial Activity:

- (3-Nitrobenzyl)triphenylphosphonium chloride derivatives exhibit selective activity against Gram-positive bacteria strains, demonstrating potential in antimicrobial applications (Milenković, Zivkovic-Radovanovic, & Andjelković, 2020).

Electrical Conductivity and Anti-Biofouling Agents:

- Derivatives of (3-Nitrobenzyl)triphenylphosphonium chloride used in the synthesis of polyaniline composites show enhanced electrical conductivity and potential as anti-biofouling agents (Aboelnaga, Amer, & Zakaria, 2020).

Cationic Photopolymerization:

- (3-Nitrobenzyl)triphenylphosphonium polymer-bound salts are effective polymeric photoinitiators for cationic photopolymerization of epoxide and vinyl monomers, proving useful in photocatalysis (Abu-Abdoun, 2019).

Humidity Sensing Applications:

- Vinylbenzyl triphenylphosphonium chloride, a related compound, shows promise in humidity-sensitive polyelectrolytes for developing humidity sensors with a wide operating range and good response times (Lee, Rhee, & Gong, 1999).

Molecular Orbital Calculations and Magnetic Properties:

- Tetrachlorocobaltate(II) salts with substituted benzyl triphenylphosphonium exhibit distinct magnetic properties and weak interactions, useful in studying molecular interactions and magnetic behaviors (Chen et al., 2012).

Mitochondrial Imaging in Live Cells:

- A photocontrollable fluorogenic probe modified with triphenylphosphonium salt, a derivative of (3-Nitrobenzyl)triphenylphosphonium chloride, enables specific detection of mitochondrial copper(II) in live cells, overcoming the challenge of cytoplasmic interference (Liulin et al., 2017).

Electrochemical Applications:

- Quaternary phosphonium salts, related to (3-Nitrobenzyl)triphenylphosphonium chloride, exhibit significant inhibition efficiency against mild steel corrosion in acidic environments, providing insights into their applications in electrochemical corrosion protection (Goyal et al., 2020).

Super-Resolution Mitochondria-Targeting Imaging Agents:

- Photoswitchable polyfluorophores based on conjugates modified with triphenylphosphonium and benzyl chloride demonstrate significant potential for super-resolution imaging in biological systems, specifically targeting mitochondria (Liu et al., 2017).

Propiedades

IUPAC Name |

(3-nitrophenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO2P.ClH/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKYBYNKMQZFJL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClNO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597087 | |

| Record name | [(3-Nitrophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Nitrobenzyl)triphenylphosphoniuM chloride | |

CAS RN |

34906-44-0 | |

| Record name | [(3-Nitrophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(3-Chlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628537.png)

![(2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid](/img/structure/B1628538.png)

![1-[(Furan-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628540.png)

![3-Chloro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B1628542.png)

![5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1628544.png)

![2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1628554.png)